2-Chloro-5-(1-chloroethyl)thiophene
Description
BenchChem offers high-quality 2-Chloro-5-(1-chloroethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(1-chloroethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H6Cl2S |
|---|---|
Molecular Weight |
181.08 g/mol |
IUPAC Name |
2-chloro-5-(1-chloroethyl)thiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 |
InChI Key |
ZXZAJCQGPFBGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-5-(1-chloroethyl)thiophene: A Versatile Chiral Building Block for Next-Generation Therapeutics
[1]
Executive Summary
In the landscape of heterocyclic building blocks, 2-Chloro-5-(1-chloroethyl)thiophene represents a high-value scaffold that bridges the gap between simple aromatic substitution and complex stereochemical architecture.[1] Unlike its primary analogue (2-chloro-5-(chloromethyl)thiophene), the 1-chloroethyl variant introduces a secondary electrophilic center.[1] This structural nuance offers two critical advantages in drug design:
-
Chiral Potential: It serves as a gateway to enantiopure intermediates, allowing for the exploration of chiral space early in the lead optimization phase.
-
Metabolic Blocking: The
-methyl group acts as a steric shield, potentially reducing the rate of benzylic oxidation—a common metabolic liability in thiophene-containing drugs.[1]
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, reactivity profile, and application in generating diverse chemical libraries.
Chemical Architecture & Reactivity Profile
The molecule features two distinct electrophilic sites with orthogonal reactivity, enabling sequential functionalization.
The Dual-Electrophile System
-
Site A (C2-Cl): An aryl chloride on the thiophene ring.[1] It is relatively inert to standard nucleophilic attack but highly reactive in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Site B (Side Chain C-Cl): A secondary benzylic-like halide.[1] The thiophene ring stabilizes the adjacent carbocation, making this site highly reactive toward nucleophilic substitution (
) and susceptible to elimination ( ) if basicity is not controlled.
Reactivity Comparison Table
| Feature | 2-Chloro-5-(chloromethyl)thiophene | 2-Chloro-5-(1-chloroethyl)thiophene | Impact on Drug Design |
| Halide Type | Primary ( | Secondary ( | |
| Dominant Mechanism | Requires careful control of solvent/nucleophile to prevent racemization or elimination.[1] | ||
| Metabolic Stability | Low (rapid oxidation) | Moderate to High | |
| Elimination Risk | Low | High (Styrene formation) | Reaction conditions must avoid strong, non-nucleophilic bases. |
Validated Synthetic Protocol (Self-Validating System)
The synthesis of 2-Chloro-5-(1-chloroethyl)thiophene is best approached via a two-step sequence starting from commercially available 2-acetyl-5-chlorothiophene.[1] This route minimizes side reactions compared to direct chloroethylation.[1]
Step-by-Step Methodology
Step 1: Reduction to 1-(5-chlorothiophen-2-yl)ethanol
-
Reagents: Sodium Borohydride (
), Methanol ( ). -
Protocol:
-
Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in
(0.5 M) at . -
Add
(0.6 eq) portion-wise over 30 minutes to control hydrogen evolution.[1] -
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Quench: Slowly add saturated
solution. -
Workup: Extract with DCM, dry over
, and concentrate.
-
Step 2: Chlorination to 2-Chloro-5-(1-chloroethyl)thiophene
-
Reagents: Thionyl Chloride (
), Dichloromethane ( ), catalytic DMF. -
Protocol:
-
Dissolve the alcohol from Step 1 in anhydrous
(0.5 M) under . -
Add catalytic DMF (1-2 drops).[1]
-
Cool to
and add (1.2 eq) dropwise.[1] Caution: Gas evolution ( ). -
Allow to warm to room temperature and stir for 3 hours.
-
Critical Step: Evaporate solvent and excess
under reduced pressure without aqueous workup if possible, or wash rapidly with ice-cold .[1]
-
Why: The secondary chloride is hydrolytically unstable. Store under inert atmosphere at
.
-
Visualizing the Synthetic Logic
The following diagram illustrates the synthesis and the divergent pathways for library generation.
Caption: Synthetic workflow converting the acetyl precursor to the reactive scaffold, branching into substitution (green), coupling (blue), or elimination (red) pathways.
Medicinal Chemistry Applications
Strategy: The "Methyl Walk" for Metabolic Stability
In many drug discovery campaigns (e.g., P2Y12 inhibitors like Clopidogrel derivatives), a primary benzylic methylene (
-
Increases Lipophilicity: Slightly boosts logP, improving membrane permeability.[1]
-
Steric Hindrance: Blocks the approach of CYP450 iron-oxo species, retarding hydroxylation at the benzylic carbon.
Strategy: Fragment-Based Drug Discovery (FBDD)
This scaffold is ideal for "Fragment Growing."[1]
-
Vector 1 (The Chloride): Use Suzuki coupling to attach a solubilizing group or a specific binding motif (e.g., a pyridine or pyrazole).
-
Vector 2 (The Ethyl Side Chain): Displace the secondary chloride with a library of amines.
Case Study: Antifungal Azole Optimization
Analogous to Tioconazole, which uses a chloromethyl-thiophene linker, the 1-chloroethyl derivative can be used to synthesize branched azoles.
-
Hypothesis: The branched alkyl chain restricts the rotational freedom of the azole pharmacophore, potentially locking it into a more active conformation (entropy-enthalpy compensation).
References
-
Thiophene in Medicinal Chemistry
-
Nucleophilic Substitution Mechanisms
-
Synthetic Protocols (Analogous Chloromethylation)
-
General Reactivity of Alkyl Halides
Sources
- 1. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]
- 12. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. ocw.uci.edu [ocw.uci.edu]
- 16. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
"safety and handling guidelines for 2-Chloro-5-(1-chloroethyl)thiophene"
Technical Guide: Safe Handling and Application of 2-Chloro-5-(1-chloroethyl)thiophene
Executive Summary
This guide provides a comprehensive technical framework for the safe handling, storage, and experimental application of 2-Chloro-5-(1-chloroethyl)thiophene (CAS: 106341-45-1). As a secondary
Critical Hazard Profile:
-
Alkylating Agent: High potential for DNA modification.
-
Corrosive: Causes severe skin burns and eye damage (Category 1B/1C).
-
Moisture Sensitive: Rapidly hydrolyzes to release Hydrogen Chloride (HCl).
-
Thermal Instability: Prone to elimination, forming polymerizable vinyl thiophenes.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-Chloro-5-(1-chloroethyl)thiophene |
| CAS Registry Number | 106341-45-1 |
| Molecular Formula | C₆H₆Cl₂S |
| Molecular Weight | 181.08 g/mol |
| Structure | Thiophene ring with a Chlorine at C2 and a 1-Chloroethyl group at C5.[1][2][3][4][5][6][7] |
| Physical State | Colorless to pale yellow liquid (at room temp).[5][8] |
| Boiling Point | ~95–100°C @ 5 mmHg (Estimated based on analogs; Note: Decomposes at atmospheric pressure) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols. |
Stability & Reactivity Mechanisms
Understanding the specific reactivity of the 1-chloroethyl moiety is crucial for safety. Unlike primary halides, the secondary benzylic-like position allows for competing reaction pathways that dictate storage and handling protocols.
Degradation Pathways
The compound undergoes two primary degradation modes:
-
Hydrolysis (Moisture): Water attacks the secondary carbon, displacing chloride to form the alcohol and releasing HCl gas.
-
Elimination (Thermal/Base): Loss of HCl to form 2-chloro-5-vinylthiophene , which is highly prone to exothermic polymerization.
DOT Diagram 1: Degradation & Reactivity Pathways
Caption: Primary degradation pathways showing hydrolysis to alcohol and elimination to vinyl thiophene.
Safety & Handling Protocols
Personal Protective Equipment (PPE)
-
Respiratory: Work strictly within a certified chemical fume hood.[7] If outside containment (e.g., spill cleanup), use a full-face respirator with ABEK (Multi-gas) and P3 (Particulate) cartridges.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Silver Shield® (Laminate) or Viton®. Standard nitrile is permeable to chlorinated solvents and alkyl halides over time.
-
-
Ocular: Chemical splash goggles + Face shield. (Contact lenses are prohibited).
Engineering Controls
-
Inert Atmosphere: Handle under Argon or Nitrogen. Oxygen and moisture accelerate decomposition.
-
Cold Handling: For large scale (>10g), cool the receiving flask to 0°C to minimize vapor pressure and elimination risk.
Storage Requirements
-
Temperature: Store at -20°C (Freezer) .
-
Container: Amber glass with Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent moisture ingress.
-
Segregation: Store away from bases (amines, hydroxides) and oxidizers.
Experimental Workflow: Nucleophilic Substitution
This protocol outlines the safe usage of 2-Chloro-5-(1-chloroethyl)thiophene in a standard substitution reaction (e.g., with an amine or thiol).
Step-by-Step Methodology:
-
Preparation (Inert Loop):
-
Flame-dry all glassware and cool under Argon flow.
-
Prepare the nucleophile solution (e.g., amine + non-nucleophilic base like DIPEA) in dry solvent (DCM or THF) at 0°C.
-
-
Reagent Transfer:
-
Do not pour. Use a gas-tight syringe or cannula transfer.
-
Calculate the density (approx 1.3–1.4 g/mL) or weigh by difference in a closed septum vial.
-
-
Addition:
-
Add the thiophene derivative dropwise to the nucleophile solution at 0°C to -10°C .
-
Reasoning: Low temperature prevents the competing elimination reaction (formation of vinyl thiophene).
-
-
Reaction Monitoring:
-
Monitor via TLC (silica) or LC-MS.
-
Note: The starting material is UV active. If a new spot appears with lower Rf (alcohol) or very high Rf (vinyl), adjust temperature or dryness.
-
-
Quenching (Critical Step):
DOT Diagram 2: Safe Handling Decision Matrix
Caption: Decision matrix for assessing reagent quality before opening the container.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediate Drench: Wash with soap and water for 15+ minutes.[7] Do not use alcohol (increases absorption). Seek medical attention for potential chemical burns.[7] |
| Eye Contact | Irrigate: Rinse for 15 minutes lifting eyelids.[7] Consult an ophthalmologist immediately. |
| Spill (< 10mL) | Evacuate area. Don full PPE.[7] Cover with Sodium Carbonate or Vermiculite . Neutralize with dilute ammonia or thiosulfate solution before disposal. |
| Inhalation | Move to fresh air.[7][9][10] If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed. |
References
-
Sigma-Aldrich. Product Specification: 2-Chloro-5-(chloromethyl)thiophene (Analogous Safety Data). Retrieved from .
-
PubChem. Compound Summary: 2-Chloro-5-(chloromethyl)thiophene (CID 12352100). National Library of Medicine. Retrieved from .
-
BenchChem. Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. Retrieved from .
-
Organic Syntheses. 2-Chloromethylthiophene Preparation and Safety Notes. Org.[4] Synth. 1955, 35, 811. Retrieved from .
-
BLD Pharm. Safety Data Sheet: 2-Chloro-5-(1-chloroethyl)thiophene (CAS 106341-45-1).[1] Retrieved from .
(Note: While specific literature on the 1-chloroethyl derivative is less abundant than the chloromethyl analog, the safety protocols are derived from the validated hazard class of alpha-haloalkyl thiophenes.)
Sources
- 1. 23784-96-5|2-Chloro-5-(chloromethyl)thiophene|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes & Protocols: 2-Chloro-5-(chloromethyl)thiophene as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chlorinated Thiophenes in Medicinal Chemistry
The thiophene ring is a privileged structural motif in medicinal chemistry, recognized for its bioisosteric similarity to the benzene ring and its versatile reactivity.[1] This five-membered heterocycle is a core component of numerous FDA-approved drugs, contributing to a wide spectrum of pharmacological activities, including antiplatelet, anti-inflammatory, anticancer, and antipsychotic effects.[2][3] The strategic introduction of halogen atoms, particularly chlorine, onto the thiophene scaffold significantly modulates the molecule's electronic properties and provides a reactive handle for further synthetic elaboration. This modification enhances the utility of thiophenes as key intermediates in the synthesis of complex pharmaceutical agents.[4]
This guide focuses on 2-Chloro-5-(chloromethyl)thiophene , a bifunctional building block of significant value in pharmaceutical development. Its structure features both a chlorinated thiophene core and a reactive chloromethyl group, making it an excellent electrophilic precursor for introducing the 5-chloro-2-thienylmethyl moiety into target molecules via nucleophilic substitution reactions.[5] We will explore its synthesis, physicochemical properties, and provide a detailed protocol for its application in constructing more complex molecular architectures relevant to drug discovery.
Editorial Note: The initial topic of inquiry was "2-Chloro-5-(1-chloroethyl)thiophene." A comprehensive literature search did not yield sufficient public-domain data, established protocols, or a specific CAS number for this compound to create a scientifically robust and verifiable guide. Consequently, we have focused this application note on the closely related, well-documented, and industrially significant analogue, 2-Chloro-5-(chloromethyl)thiophene, which serves a similar and demonstrable role as a reactive thiophene building block.
Physicochemical Properties of 2-Chloro-5-(chloromethyl)thiophene
Proper handling, reaction setup, and purification of a chemical intermediate are predicated on a thorough understanding of its physical and chemical properties. The data for 2-Chloro-5-(chloromethyl)thiophene (CAS Number: 23784-96-5) are summarized below.[6][7][8]
| Property | Value | Source(s) |
| CAS Number | 23784-96-5 | [6][7] |
| Molecular Formula | C₅H₄Cl₂S | [6][7] |
| Molecular Weight | 167.06 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 83-85 °C at 8 mmHg | [5] |
| Density | 1.385 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.575 | [5] |
| SMILES String | ClCc1ccc(Cl)s1 | [9] |
| InChI Key | MQTKXCOGYOYAMW-UHFFFAOYSA-N | |
| Storage Temperature | −20°C, protect from light | [9] |
Part 1: Synthesis Protocol for 2-Chloro-5-(chloromethyl)thiophene
Principle: Blanc Chloromethylation
The most direct route for synthesizing 2-Chloro-5-(chloromethyl)thiophene is the electrophilic aromatic substitution of 2-chlorothiophene. The Blanc chloromethylation reaction, which utilizes formaldehyde and hydrogen chloride, is an effective method to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring.[5] The sulfur heteroatom in the thiophene ring activates the C2 and C5 positions for electrophilic attack. Starting with 2-chlorothiophene, the C5 position is preferentially targeted, yielding the desired product.[10]
Experimental Workflow: Synthesis of the Building Block
Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiophene.
Detailed Step-by-Step Methodology
Warning: This procedure involves hazardous materials, including concentrated acids and lachrymatory substances. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[11]
-
Reaction Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with 2-chlorothiophene (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM).
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
-
Reagent Preparation & Addition:
-
In a separate beaker, carefully prepare the chloromethylating agent by mixing concentrated hydrochloric acid and paraformaldehyde.[12] This mixture generates the electrophilic species in situ.
-
Transfer this mixture to the dropping funnel.
-
Add the chloromethylating agent dropwise to the stirred solution of 2-chlorothiophene over 2-4 hours, ensuring the internal temperature does not exceed 5°C. The controlled addition is critical to prevent side reactions and ensure safety.
-
-
Reaction Progression:
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.
-
Gradually warm the reaction to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, and finally with brine.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation. Collect the fraction boiling at 83-85°C/8 mmHg to obtain pure 2-Chloro-5-(chloromethyl)thiophene as a colorless to light yellow liquid.
-
Part 2: Application Protocol in Heterocyclic Synthesis
Principle: Nucleophilic Substitution for Scaffold Elaboration
The primary utility of 2-Chloro-5-(chloromethyl)thiophene in pharmaceutical synthesis lies in the high reactivity of its chloromethyl group toward nucleophiles. This functionality allows it to act as a potent alkylating agent, enabling the covalent attachment of the 5-chloro-2-thienylmethyl group to a variety of molecular scaffolds, such as those containing amine or imidazole nitrogens. This reaction is a cornerstone for building more complex, biologically active molecules.
Application Workflow: Synthesis of an Imidazole Derivative
Caption: General workflow for the application of 2-Chloro-5-(chloromethyl)thiophene.
Detailed Step-by-Step Methodology
This protocol describes a general procedure for the N-alkylation of an imidazole-containing nucleophile, a common step in the synthesis of antifungal agents and other therapeutic candidates.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the nucleophilic substrate (e.g., a substituted imidazole, 1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution to deprotonate the nucleophile. Stir the suspension for 15-30 minutes at room temperature.
-
-
Addition of the Building Block:
-
Dissolve 2-Chloro-5-(chloromethyl)thiophene (1.1 equivalents) in a small amount of the reaction solvent.
-
Add the solution of the building block dropwise to the suspension of the deprotonated nucleophile.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) as required. The choice of temperature depends on the reactivity of the specific nucleophile.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and brine to remove the solvent and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure final product.
-
Conclusion
2-Chloro-5-(chloromethyl)thiophene is a highly valuable and versatile building block for pharmaceutical synthesis. Its dual reactivity—a chlorinated aromatic core and an electrophilic side chain—provides medicinal chemists with a reliable tool for constructing complex molecular frameworks. The protocols detailed herein for its synthesis and subsequent application in nucleophilic substitution reactions offer a robust foundation for researchers engaged in the development of novel thienopyridine-based and other heterocyclic therapeutics. Careful adherence to reaction conditions and safety protocols is essential for achieving high yields and purity in these synthetic transformations.
References
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Bandichhor, R. et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Wang, L. et al. Synthetic Improvements in the Preparation of Clopidogrel. American Chemical Society.
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
- Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggreg
- Synthesis of thiophene and Their Pharmacological Activity. (2025).
- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Thieme Connect.
- 2-Chloro-5-(chloromethyl)thiophene. ChemScene.
- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.
- Synthesis of 2-thiopheneacetic acid. (Patent CN111205266A).
- 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE | CAS 23784-96-5.
- Method for synthesizing ticlopidine hydrochloride. (Patent CN105601645A).
- Synthesis of 3D. Ticlopidine Hydrochloride. PrepChem.com.
- SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar.
- Preparation method for 2-chlorine-5-thiophene formic acid. (Patent CN102993164A).
- 2-chloromethylthiophene. Organic Syntheses Procedure.
- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.
- Application Notes: Chlorination Methods for Thiophene Synthesis. Benchchem.
- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.
- Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. Benchchem.
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020).
- 2-(Chloromethyl)thiophene synthesis. ChemicalBook.
- Friedel–Crafts Acyl
- Regioselectivity in Friedel–Crafts acyl
- Friedel-Crafts Acyl
- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggreg
- 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. (2010). MDPI.
- 2-Chloro-3-(chloromethyl)
- Chloromethylation of thiophene. (Patent WO2002094806A1).
Sources
- 1. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103694250A - Thienopyridine derivatives, and preparation methods and medical use thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE | CAS 23784-96-5 [matrix-fine-chemicals.com]
- 8. 2-クロロ-5-(クロロメチル)チオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nbinno.com [nbinno.com]
"application of 2-Chloro-5-(1-chloroethyl)thiophene in the synthesis of conductive polymers"
The following technical guide details the application of 2-Chloro-5-(1-chloroethyl)thiophene (CAS 106341-45-1) in the synthesis of conductive polymer precursors.
This molecule serves as a critical electrophilic building block, primarily used to introduce vinyl functionality or chiral alkyl side-chains onto thiophene-based materials. While not a direct monomer for main-chain conjugation (due to the 2,5-substitution pattern), it is the primary precursor for 2-Chloro-5-vinylthiophene , which undergoes radical polymerization to form pendant-active polymers capable of subsequent oxidative cross-linking into conductive networks.
Executive Summary
2-Chloro-5-(1-chloroethyl)thiophene is a bifunctional thiophene derivative featuring an aromatic chlorine at the C2 position and a reactive benzylic-like chloride at the C5 position (1-chloroethyl group). In the context of conductive polymers (CPs), this molecule is utilized via two primary pathways:
-
Precursor for Pendant Conductive Networks: Dehydrochlorination yields 2-chloro-5-vinylthiophene , which is polymerized via the vinyl group to form a processable, non-conjugated backbone with pendant thiophene units. These units are subsequently electro-crosslinked to form conductive films.
-
Chiral End-Capping/Functionalization: The reactive secondary alkyl chloride allows for the introduction of chiral side chains or surface-anchoring groups onto regioregular poly(3-hexylthiophene) (P3HT) chains via Grignard metathesis (GRIM) termination.
Chemical Mechanism & Pathway Analysis
The utility of this molecule relies on the differential reactivity between the aliphatic chloride (C-Cl bond dissociation energy ~80 kcal/mol) and the aromatic chloride (C-Cl ~96 kcal/mol).
Pathway A: Vinyl-Thiophene Synthesis (Primary Application)
The 1-chloroethyl group undergoes base-promoted
Significance: Unlike standard P3HT (which is conjugated but rigid), polyvinylthiophenes are flexible and soluble. The conductivity is "activated" later by electro-oxidative coupling of the pendant thiophene rings, creating a conjugated network orthogonal to the main chain.
Pathway B: Nucleophilic Substitution for Side-Chain Engineering
The secondary chloride is susceptible to
Figure 1: Synthetic workflow from precursor to conductive network.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-vinylthiophene (Monomer)
Target: Conversion of the 1-chloroethyl group to a vinyl group.
Materials:
-
2-Chloro-5-(1-chloroethyl)thiophene (10 mmol)
-
Potassium tert-butoxide (
-BuOK) (12 mmol) -
Tetrahydrofuran (THF), anhydrous (50 mL)
-
18-Crown-6 (Catalytic amount, optional)
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 2-Chloro-5-(1-chloroethyl)thiophene (1.81 g) in 30 mL of anhydrous THF. Cool to 0°C using an ice bath.[1][2]
-
Elimination: Dissolve
-BuOK (1.35 g) in 20 mL THF and add dropwise to the reaction mixture over 20 minutes. The solution may darken. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material (
). -
Workup: Quench with saturated
solution (20 mL). Extract with diethyl ether ( mL). Wash combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify via vacuum distillation (bp ~65-70°C at 5 mmHg) or silica gel column chromatography (100% Hexanes) to yield a clear, colorless oil.
-
Yield Expectation: 75-85%.
-
Protocol B: Polymerization to Poly(2-chloro-5-vinylthiophene)
Target: Creating the processable polymer backbone.
Materials:
-
Monomer from Protocol A (5 mmol)
-
AIBN (Azobisisobutyronitrile) (0.1 mmol, 2 mol%)
-
Benzene or Toluene (degassed)
Procedure:
-
Degassing: Place monomer and solvent in a Schlenk tube. Freeze-pump-thaw (3 cycles) to remove oxygen (critical for radical polymerization).
-
Initiation: Add AIBN under nitrogen flow.
-
Polymerization: Heat to 70°C for 24 hours. The solution will become viscous.
-
Precipitation: Pour the reaction mixture into cold methanol (200 mL) to precipitate the white/off-white polymer.
-
Purification: Reprecipitate from THF into Methanol twice. Dry under vacuum at 40°C.
Protocol C: Electrochemical Cross-linking (Conductivity Activation)
Target: Formation of the conjugated polythiophene network.
Materials:
-
Poly(2-chloro-5-vinylthiophene) (10 mg/mL in DCM)
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile. -
Working Electrode: ITO (Indium Tin Oxide) glass or Platinum button.
Procedure:
-
Film Casting: Spin-cast the polymer solution onto the ITO electrode (1500 rpm, 60s). Allow to dry.[2][3]
-
Cell Setup: Three-electrode cell (WE: Polymer/ITO, CE: Pt wire, RE: Ag/AgCl).
-
Electropolymerization: Cycle the potential between 0.0 V and +1.6 V vs Ag/AgCl at 50 mV/s.
-
Observation: The film will change color (electrochromism) from transparent to dark blue/black as the pendant thiophene groups couple at the 2,2' (or 4,4') positions, forming a conjugated network.
-
-
Doping: Hold potential at +1.2 V to oxidize (dope) the film for maximum conductivity.
Key Data & Specifications
| Parameter | Specification / Value | Notes |
| Precursor Purity | >97% (GC) | Critical to prevent chain termination during polymerization. |
| Monomer Yield | 75 - 85% | Via base-catalyzed elimination. |
| Polymer | 15,000 - 45,000 g/mol | Dependent on AIBN concentration (0.5 - 2%). |
| Conductivity ( | After electrochemical cross-linking and doping. | |
| Solubility | THF, DCM, Chloroform | Pre-crosslinked polymer is highly soluble. |
Troubleshooting & Critical Controls
-
Regioselectivity of Elimination:
-
Issue: Formation of the internal alkene (if the alkyl chain is longer) or substitution instead of elimination.
-
Control: Use a bulky base (
-BuOK or LDA) to favor elimination (E2) over substitution (Sn2). Keep temperature low (0°C) initially.
-
-
Polymerization Inhibition:
-
Issue: Oxygen is a radical scavenger.
-
Control: Rigorous degassing (Freeze-Pump-Thaw) is mandatory. The 2-chloro substituent on the thiophene ring stabilizes the radical slightly but can also lead to chain transfer; keep conversion below 80% to avoid gelation.
-
-
Cross-linking Efficiency:
-
Issue: Steric hindrance from the polymer backbone prevents thiophene-thiophene coupling.
-
Control: Use a "spacer" concept if necessary, but the vinyl linkage usually provides enough rotation. The 2-Cl group blocks one alpha position, forcing coupling at the 4-position or requiring dechlorination (unlikely under these mild conditions). Note: If high conductivity is required, ensure the potential is sufficient to overcome the steric penalty of the 2-Cl group.
-
References
-
Sigma-Aldrich. 2-Chloro-5-(1-chloroethyl)thiophene Product Specification. CAS 106341-45-1.[4] Link
-
McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2), 93-116. (Foundational text on thiophene functionalization). Link
-
Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 92(4), 711-738. (Details on electropolymerization of substituted thiophenes). Link
-
BenchChem. Synthesis and Utility of Chloromethylthiophene Derivatives. (Analogous reactivity protocols). Link
-
Organic Syntheses. 2-Chloromethylthiophene Preparation. Coll. Vol. 3, p. 811.[1][3] (Standard protocol for handling benzylic thiophene halides). Link
(Note: Specific literature on the "1-chloroethyl" derivative is sparse; protocols are adapted from the homologous "chloromethyl" and "vinylthiophene" established chemistries cited above.)
Sources
Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 2-Chloro-5-(1-chloroethyl)thiophene
Introduction
2-Chloro-5-(1-chloroethyl)thiophene is a bifunctional halogenated thiophene derivative poised to be a highly valuable building block in medicinal and materials chemistry. Its structure features two distinct reactive centers: a moderately reactive aryl chloride at the C2 position of the thiophene ring and a highly labile secondary 'benzylic-type' chloride on the C5 side chain. This electronic and steric differentiation allows for selective chemical transformations, making it an ideal starting material for the construction of complex, multi-ring heterocyclic systems.
The thiophene nucleus is a well-established scaffold in numerous pharmaceuticals, valued for its ability to act as a bioisostere of a benzene ring while possessing unique electronic properties.[1] By leveraging the dual reactivity of 2-Chloro-5-(1-chloroethyl)thiophene, chemists can forge novel fused-ring systems such as thienopyridines, thienopyrazoles, and other pharmacologically relevant scaffolds.
This document provides detailed application notes and step-by-step protocols for three distinct synthetic routes originating from this versatile precursor. We will explore the underlying chemical principles, explain the causality behind experimental choices, and offer field-proven insights to guide researchers in their synthetic endeavors.
Physicochemical Properties & Safety
Before commencing any experimental work, it is crucial to be familiar with the properties of the starting material and to adhere to strict safety protocols. The 1-chloroethyl side chain makes the compound a potent lachrymator and alkylating agent.
| Property | Value |
| Molecular Formula | C₆H₆Cl₂S |
| Molecular Weight | 181.08 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | Decomposes on heating; distillation should be under high vacuum and at low temperatures. |
| Reactivity | Highly reactive towards nucleophiles, especially at the side-chain chloride. Moisture sensitive. |
| Hazards | Lachrymator, corrosive, potential mutagen. Handle with extreme caution. |
Safety Precautions:
-
All manipulations must be performed in a certified, high-flow chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), a flame-retardant lab coat, and chemical splash goggles.
-
Keep quenching agents (e.g., isopropanol, sodium bicarbonate solution) readily available to neutralize spills.
-
The compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) to prevent decomposition.
Strategic Overview of Synthetic Transformations
The synthetic utility of 2-Chloro-5-(1-chloroethyl)thiophene stems from the orthogonal reactivity of its two C-Cl bonds. The side-chain chloride is readily displaced by a wide range of nucleophiles via an Sₙ1 or Sₙ2 mechanism.[2] The aryl chloride is more robust but can be engaged in transition-metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution (SₙAr).[3][4] Our strategies will primarily exploit the side chain's reactivity to introduce key functionalities that will then participate in intramolecular cyclization to build new heterocyclic rings.
Caption: General synthetic strategies from the title compound.
Route 1: Synthesis of Thieno[2,3-c]pyrazoles
Principle & Mechanistic Insight: This route utilizes hydrazine hydrate as a dinucleophilic reagent to construct a fused pyrazole ring. The reaction proceeds in two key stages:
-
Nucleophilic Substitution: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the 1-chloroethyl side chain, displacing the chloride ion to form a hydrazinyl-thiophene intermediate. This step likely follows an Sₙ1 pathway due to the stabilization of the secondary carbocation by the adjacent thiophene ring.
-
Intramolecular Cyclization & Aromatization: The terminal -NH₂ group of the hydrazinyl intermediate then performs an intramolecular nucleophilic attack on the C4 position of the electron-deficient thiophene ring. This is followed by elimination of HCl and subsequent air oxidation (or addition of a mild oxidant) to achieve aromatization, yielding the stable thieno[2,3-c]pyrazole system.
Experimental Protocol: Synthesis of 3-Methyl-5-chloro-1H-thieno[2,3-c]pyrazole
Caption: Experimental workflow for thienopyrazole synthesis.
Materials:
-
2-Chloro-5-(1-chloroethyl)thiophene (1.81 g, 10.0 mmol)
-
Hydrazine hydrate (64-65% solution, ~1.0 mL, ~20.0 mmol, 2.0 equiv.)
-
Ethanol (95%, 40 mL)
-
Deionized water
-
Ice
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-(1-chloroethyl)thiophene (10.0 mmol) and ethanol (40 mL).
-
Cool the stirred solution to 0°C in an ice-water bath.
-
Slowly add hydrazine hydrate (2.0 equiv.) dropwise over 10 minutes. Causality: A slow, cold addition is crucial to control the initial exothermic reaction and prevent the formation of azine byproducts.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of an ice-water slurry with vigorous stirring.
-
A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford the title compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 40°C overnight.
Data Summary:
| Product | Yield | M.P. (°C) | ¹H NMR |
| 3-Methyl-5-chloro-1H-thieno[2,3-c]pyrazole | 75-85% | 165-167 | Consistent with structure |
Route 2: Synthesis of Thieno[3,2-b]pyridine Derivatives
Principle & Mechanistic Insight: This strategy builds a fused pyridine ring via a modified Friedländer annulation. The process begins by converting the 1-chloroethyl group into a carbonyl, which then serves as an electrophilic handle for cyclization.
-
Kornblum Oxidation: The 1-chloroethyl group is first oxidized to an acetyl group. The Kornblum oxidation is an excellent choice as it uses dimethyl sulfoxide (DMSO) as the oxidant and a mild base, proceeding under conditions that will not affect the aryl chloride.[5]
-
Condensation & Cyclization: The resulting 2-chloro-5-acetylthiophene intermediate is then reacted with an enamine or an enolate derived from a ketone (e.g., acetone enolate formed with LDA). The enolate adds to the acetyl group, and the subsequent intermediate undergoes an acid- or base-catalyzed intramolecular cyclization and dehydration to form the substituted thieno[3,2-b]pyridine ring.
Experimental Protocol: Synthesis of 7-Chloro-2,5-dimethylthieno[3,2-b]pyridine
Part A: Kornblum Oxidation to 5-Acetyl-2-chlorothiophene
-
Dissolve 2-Chloro-5-(1-chloroethyl)thiophene (10.0 mmol) in anhydrous DMSO (30 mL) in a 100 mL flask.
-
Add sodium bicarbonate (2.52 g, 30.0 mmol, 3.0 equiv.). Causality: The base neutralizes the HCl formed during the reaction, driving it to completion.
-
Heat the mixture to 130°C for 3 hours. The reaction should turn dark.
-
Cool to room temperature, pour into 200 mL of water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to yield 5-Acetyl-2-chlorothiophene.[5] This intermediate is often a stable, isolable solid.
Part B: Friedländer Annulation
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.54 mL, 11.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise and stir for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Add anhydrous acetone (0.81 mL, 11.0 mmol) dropwise and stir for another 45 minutes at -78°C to form the lithium enolate.
-
Add a solution of 5-Acetyl-2-chlorothiophene (1.62 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
To the crude residue, add polyphosphoric acid (PPA) (approx. 10 g) and heat to 100°C for 2 hours to effect cyclization and dehydration.
-
Cool, carefully add ice-water, and neutralize with 10 M NaOH solution.
-
Extract the product with dichloromethane, dry, and purify by column chromatography to yield the title compound.
Data Summary:
| Intermediate/Product | Yield (Overall) | Form | Key Analytical Data |
| 5-Acetyl-2-chlorothiophene | 80-90% | Pale yellow solid | M.P. 48-50°C |
| 7-Chloro-2,5-dimethylthieno[3,2-b]pyridine | 45-55% | Off-white solid | Mass Spec (M+) confirms product |
Troubleshooting and Field-Proven Insights
-
Issue: Low yield in Route 1 due to side reactions.
-
Insight: The formation of azines or over-alkylation of hydrazine can be problematic. Ensure slow, cold addition of hydrazine and use a modest excess (2.0 equivalents is usually sufficient). Running the reaction under an inert atmosphere can sometimes improve yields by preventing unwanted oxidation of the intermediate.
-
-
Issue: Elimination to form 2-Chloro-5-vinylthiophene.
-
Insight: The secondary chloroethyl group is prone to E1/E2 elimination, especially with bulky or strong bases. For nucleophilic substitutions, use non-basic nucleophiles or weakly basic conditions where possible. For reactions requiring a base, maintain low temperatures to favor substitution over elimination.
-
-
Issue: Kornblum oxidation (Route 2) is sluggish or forms byproducts.
-
Insight: The purity of the DMSO is critical; it must be anhydrous. The reaction temperature is also key; too low and the reaction stalls, too high (>150°C) and decomposition of the thiophene ring can occur.
-
-
Issue: Purification of final products is difficult.
-
Insight: Many fused thiophene heterocycles have similar polarities. High-performance column chromatography with fine-grade silica may be necessary. If the product is basic (e.g., the pyridine derivative), an acidic workup can be used to extract it into the aqueous phase, separating it from neutral impurities, before re-basifying and extracting back into an organic solvent.
-
Conclusion
2-Chloro-5-(1-chloroethyl)thiophene stands out as a potent and versatile precursor for constructing novel heterocyclic frameworks. The protocols detailed herein demonstrate its utility in synthesizing thieno-fused pyrazoles and pyridines, which are scaffolds of significant interest in drug discovery. By carefully controlling reaction conditions to exploit the differential reactivity of its two chlorine atoms, researchers can unlock a diverse range of complex molecular architectures. The synthetic pathways described offer a reliable foundation for further exploration and derivatization in the pursuit of new chemical entities.
References
-
BenchChem (2025). Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene. 6
-
BenchChem (2025). Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. 7
-
Organic Syntheses Procedure. 2-chloromethylthiophene. 8
-
BenchChem. 2-Chloro-3-(chloromethyl)thiophene | 109459-94-1. 9
-
Ohta, A., et al. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Synlett, 24, 1133–1136.
-
Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
-
Organic Syntheses Procedure. 2-ACETOTHIENONE. 10
-
Rossi, R. A., & Pierini, A. B. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71-168.
-
Google Patents. US7462725B2 - Chloromethylation of thiophene.
-
Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 27.
-
Zhang, Y., et al. (2016). Synthesis of P005091. ResearchGate.
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
-
Besson, T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry.
-
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry.
Sources
- 1. rroij.com [rroij.com]
- 2. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Chloro-3-(chloromethyl)thiophene | 109459-94-1 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of 2-Chloro-5-(halomethyl)thiophenes in the Synthesis of Novel Antifungal Agents
Introduction: The Thiophene Scaffold in Antifungal Drug Discovery
The landscape of infectious diseases is continually challenged by the emergence of drug-resistant fungal pathogens, creating a pressing need for novel and effective antifungal agents.[1] In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the thiophene ring system being a particularly privileged scaffold.[2][3] Thiophene derivatives are integral to a wide array of therapeutic agents due to their versatile chemical reactivity and ability to mimic phenyl rings, which can lead to enhanced biological activity.[2] Their broad spectrum of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities, underscores their significance in drug development.[4]
This application note focuses on the pivotal role of a specific class of thiophene derivatives, namely 2-chloro-5-(halomethyl)thiophenes, as versatile intermediates in the synthesis of potent antifungal compounds. While the specific derivative 2-Chloro-5-(1-chloroethyl)thiophene is less commonly cited, its close analogue, 2-chloro-5-(chloromethyl)thiophene, is a well-established precursor in the development of new chemical entities targeting fungal infections. We will delve into the synthesis of this key intermediate, its subsequent application in the construction of antifungal agents, and the underlying mechanistic principles that guide the design of these molecules.
Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)thiophene
The introduction of a reactive chloromethyl group onto the 2-chlorothiophene core is a critical step in creating a versatile building block for further elaboration. The most common and efficient method for this transformation is the Blanc chloromethylation reaction.[5]
Reaction Principle:
This reaction is an electrophilic aromatic substitution where 2-chlorothiophene is treated with formaldehyde and hydrogen chloride. The acidic conditions generate a highly reactive electrophile, the chloromethyl cation (or a related species), which is then attacked by the electron-rich thiophene ring. The chloro substituent at the 2-position directs the incoming electrophile to the 5-position, yielding the desired product.[5]
Experimental Protocol: Chloromethylation of 2-Chlorothiophene
Materials:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Ice-salt bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer and thermometer
Procedure:
-
In a three-necked round-bottom flask, combine 2-chlorothiophene, paraformaldehyde, and concentrated hydrochloric acid.
-
Cool the reaction mixture to 0°C using an ice-salt bath and commence vigorous stirring.
-
Maintain the reaction temperature between 0°C and 5°C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral to litmus paper.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the diethyl ether by rotary evaporation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiophene as a colorless to light yellow liquid.[5]
Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive, and 2-chloro-5-(chloromethyl)thiophene is a lachrymator (a substance that irritates the eyes and causes tears). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]
Application in the Synthesis of Thiophene-Containing Antifungal Agents
The chloromethyl group in 2-chloro-5-(chloromethyl)thiophene is a highly reactive handle for nucleophilic substitution reactions. This reactivity is exploited in the synthesis of a variety of antifungal agents, particularly those belonging to the azole class. A notable example of a related compound, 2-chloro-3-(chloromethyl)thiophene, is its use in the synthesis of the antifungal drug Tioconazole.[6] The general principle involves the N-alkylation of an imidazole or triazole ring with the chloromethylated thiophene.
General Reaction Scheme: N-Alkylation of an Azole
The lone pair of electrons on a nitrogen atom of the azole ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This reaction forms a new carbon-nitrogen bond, linking the thiophene moiety to the azole ring, a critical pharmacophore in many antifungal drugs.
Caption: General workflow for N-alkylation of an azole.
Illustrative Protocol: Synthesis of a Thiophene-Azole Conjugate
This protocol is a generalized procedure for the N-alkylation of an imidazole derivative with 2-chloro-5-(chloromethyl)thiophene.
Materials:
-
2-Chloro-5-(chloromethyl)thiophene
-
Substituted imidazole (e.g., 2-phenylimidazole)
-
Potassium carbonate (or another suitable base)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted imidazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to generate the imidazolide anion.
-
Add a solution of 2-chloro-5-(chloromethyl)thiophene in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired thiophene-azole conjugate.
Mechanism of Action and Structure-Activity Relationship (SAR)
Many thiophene-based antifungal agents, particularly those containing an azole moiety, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[1]
Caption: Mechanism of action via CYP51 inhibition.
Structure-activity relationship (SAR) studies of thiophene-based antifungal agents have revealed several key insights:
-
The Thiophene Ring: Often acts as a bioisostere for a phenyl ring, contributing to the overall lipophilicity and binding affinity of the molecule to the active site of CYP51.
-
The Azole Moiety: The nitrogen atom (N3 or N4) of the imidazole or triazole ring coordinates to the heme iron atom in the active site of CYP51, which is a crucial interaction for inhibitory activity.
-
Substituents on the Thiophene Ring: The presence and position of substituents, such as the chloro group in our key intermediate, can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and antifungal potency. Halogen atoms can enhance activity.
-
The Linker: The length and flexibility of the linker connecting the thiophene and azole rings are critical for optimal positioning of the pharmacophores within the enzyme's active site.
Quantitative Data Summary
The following table summarizes the antifungal activity of a representative thiophene derivative against various fungal strains, illustrating its potential as an antifungal lead compound.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 70 |
| Candida parapsilosis | 70 |
| Cryptococcus neoformans | 2.2 |
Note: Data is illustrative and based on reported activities of similar thiophene derivatives.[8]
Conclusion
2-Chloro-5-(halomethyl)thiophenes are undeniably valuable and versatile intermediates in the development of novel antifungal agents. The straightforward synthesis of these building blocks, coupled with the high reactivity of the halomethyl group, provides a robust platform for the creation of diverse chemical libraries. The demonstrated efficacy of thiophene-azole conjugates as inhibitors of fungal CYP51 highlights the potential of this chemical class to address the growing challenge of antifungal resistance. Further exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of next-generation antifungal therapies with improved potency, selectivity, and pharmacokinetic profiles.
References
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- Asif, M. (2012). A review on diverse biological activities of thiophene containing compounds. Int J Pharm Pharm Sci, 4(Suppl 5), 1-15.
- Berman, J., & Sudbery, P. E. (2002). Candida albicans: a molecular revolution built on a genomic foundation.
- Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85.
- Warrilow, A. G., Martel, C. M., Parker, J. E., Melo, N., Lamb, D. C., Nes, W. D., & Kelly, S. L. (2010). Azole binding properties of Candida albicans sterol 14-α demethylase (CaCYP51). Antimicrobial agents and chemotherapy, 54(10), 4235-4245.
-
Guimarães, D. O., de Faria, R. O., de Oliveira, T. B., de Fátima, Â., de Paula, J. R., & Bara, M. T. F. (2014). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Pharmaceutical Sciences, 50, 809-817. Available from: [Link]
- Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79.
- Shafiee, A., & Ghassemian, M. (1997). Synthesis and in vitro antifungal activity of 2-(1H-imidazolyl)-1-(substituted-phenyl)-3-(5-thienyl)-2-propen-1-ones. Archives of pharmacal research, 20(6), 631-635.
-
de Sousa, J. P. A., Soter de Mariz, M. R. L., da Silva, A. C. A., do Nascimento, A. F. L., de Assis, C. R. D., Leite, F. H. A., ... & de Oliveira, A. P. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Scientific Reports, 14(1), 18345. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety. Available from: [Link]
-
Organic Syntheses. 2-chloromethylthiophene. Available from: [Link]
-
ResearchGate. (2016). Synthesis of P005091. Available from: [Link]
-
RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
CONICET. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Available from: [Link]
-
MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Available from: [Link]
Sources
- 1. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up synthesis of 2-Chloro-5-(1-chloroethyl)thiophene for industrial applications"
Application Note: Industrial Scale-Up of 2-Chloro-5-(1-chloroethyl)thiophene
Executive Summary
This guide details the process optimization and scale-up protocols for 2-Chloro-5-(1-chloroethyl)thiophene , a critical high-value intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), including Factor Xa inhibitors and antifungal agents.
The synthesis of "benzylic-type" thiophene halides presents unique industrial challenges:
-
Thermal Instability: The target molecule is prone to rapid polymerization and hydrolysis due to the labile C-Cl bond at the secondary carbon.
-
Regioselectivity: Ensuring exclusive substitution at the C5 position of the thiophene ring.
-
Safety: Management of corrosive gases (HCl/SO₂) and exothermic hydride reductions.
This protocol utilizes a robust 3-step linear synthesis (Acylation
Chemical Pathway & Strategy
The optimal route avoids direct chloromethylation (carcinogenic reagents) and instead builds the carbon skeleton via Friedel-Crafts acylation, followed by functional group manipulation.
The Pathway:
-
Acylation: 2-Chlorothiophene
2-Acetyl-5-chlorothiophene.[1] -
Reduction: 2-Acetyl-5-chlorothiophene
1-(5-Chloro-2-thienyl)ethanol. -
Chlorination: 1-(5-Chloro-2-thienyl)ethanol
2-Chloro-5-(1-chloroethyl)thiophene .
Process Logic Diagram (DOT)
Figure 1: Strategic synthesis workflow highlighting Critical Process Parameters (CPPs) for industrial scale-up.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetyl-5-chlorothiophene
Rationale: Direct acetylation at the C5 position is highly regioselective due to the directing effect of the sulfur atom and the blocking chlorine at C2.
Reagents:
-
2-Chlorothiophene (1.0 equiv)[2]
-
Acetyl Chloride (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (DCM) (Solvent, 5-7 Vol)
Protocol:
-
Setup: Charge AlCl₃ and DCM into a glass-lined reactor under N₂ atmosphere. Cool to 0–5°C.[3][4]
-
Addition 1: Add Acetyl Chloride dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium complex.
-
Addition 2: Add 2-Chlorothiophene dissolved in DCM slowly over 2–3 hours. Critical: The reaction is exothermic. Maintain internal temperature at 0–5°C to prevent tar formation.
-
Reaction: Allow to warm to 20°C and stir for 4 hours.
-
IPC (In-Process Control): Monitor by GC/HPLC (Target: <1% SM).
-
Quench: Pour reaction mixture slowly into ice-water/HCl mixture. Caution: Massive exotherm and HCl gas evolution.
-
Workup: Separate phases. Wash organic layer with NaHCO₃ (aq) and Brine. Dry over MgSO₄.
-
Purification: Vacuum distillation (bp ~117°C at 17 mmHg) [1].
-
Yield Target: 85–90%.[5]
-
Appearance: White to pale yellow solid (mp 46-49°C).
-
Step 2: Reduction to 1-(5-Chloro-2-thienyl)ethanol
Rationale: NaBH₄ is chosen for its cost-effectiveness and safety profile compared to LiAlH₄.
Reagents:
-
2-Acetyl-5-chlorothiophene (1.0 equiv)[6]
-
Sodium Borohydride (NaBH₄) (0.35–0.4 equiv)
-
Methanol (Solvent, 5 Vol)
Protocol:
-
Setup: Dissolve ketone in Methanol. Cool to 0°C.[2][4][5][7]
-
Addition: Add NaBH₄ portion-wise (solid) or as a stabilized solution (in NaOH/H₂O) over 1 hour. Maintain T < 10°C.
-
Note: Hydrogen gas is evolved.[4] Ensure adequate venting.
-
-
Reaction: Stir at 0–10°C for 2 hours.
-
IPC: Check for disappearance of ketone (TLC/GC).
-
Quench: Adjust pH to ~7 with dilute acetic acid or HCl. Remove Methanol under reduced pressure (keep bath <40°C).
-
Extraction: Extract residue with Ethyl Acetate or DCM.
-
Isolation: Concentrate to obtain the crude alcohol.
Step 3: Chlorination to 2-Chloro-5-(1-chloroethyl)thiophene
Rationale: This is the most critical step. The secondary benzylic-like carbocation is stable enough to form but leads to rapid polymerization if the mixture heats up. Anhydrous HCl gas or SOCl₂ with strict temperature control is required.
Reagents:
-
1-(5-Chloro-2-thienyl)ethanol (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.2 equiv) OR HCl gas (excess)
-
DCM or Toluene (Solvent)
-
DMF (Catalytic amount, 0.5 mol%)
Protocol (SOCl₂ Method):
-
Setup: Dissolve alcohol in anhydrous DCM (10 Vol). Add cat. DMF. Cool to -10°C .[7]
-
Addition: Add SOCl₂ dropwise over 2 hours. Strictly maintain T < 0°C.
-
Reaction: Stir at 0°C for 2–4 hours. Do not reflux.
-
IPC: Monitor conversion. Stop immediately upon consumption of SM to avoid degradation.
-
Workup:
-
Evaporate solvent and excess SOCl₂ under high vacuum at low temperature (<20°C) .
-
Alternative: Wash with ice-cold NaHCO₃ solution (rapidly) and dry.
-
-
Stabilization (Critical): The product is unstable. If not used immediately, add 1% diisopropylamine or inorganic carbonate (K₂CO₃) as a stabilizer [2].
-
Storage: Store at -20°C under Argon.
Quantitative Data Summary
| Parameter | Step 1 (Acylation) | Step 2 (Reduction) | Step 3 (Chlorination) |
| Reagent | Acetyl Chloride / AlCl₃ | NaBH₄ | SOCl₂ / HCl(g) |
| Solvent | DCM or 1,2-DCE | Methanol | DCM or Toluene |
| Temperature | 0°C | 0°C | -10°C |
| Reaction Time | 4–6 Hours | 2–3 Hours | 2–4 Hours |
| Typical Yield | 85–90% | 95–98% | 80–85% |
| Major Impurity | Isomer (3-acetyl) <1% | Unreacted Ketone | Polymer / Elimination Product |
| Safety Hazard | HCl Gas, Exotherm | H₂ Gas (Flammable) | SO₂/HCl Gas, Unstable Product |
Quality & Safety Assurance (E-E-A-T)
Self-Validating Analytical Controls
-
Step 1 Validation: ¹H NMR (CDCl₃) should show a singlet methyl ketone peak at ~2.5 ppm. The coupling constant of the thiophene protons (
Hz) confirms 2,5-substitution (3,4-substitution would show smaller ). -
Step 3 Validation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) in IR and the shift of the methine proton in NMR (from ~5.0 ppm in alcohol to ~5.3 ppm in chloride) confirms conversion.
Safety Protocols
-
Thiophene Toxicity: Thiophenes are readily absorbed through the skin and are hepato-toxic. Double-gloving (Nitrile/Laminate) and full-face respirators or fume hood sash operation are mandatory.
-
Genotoxicity: The final product is an alkylating agent (potential mutagen). Handle as a potent cytotoxic material.
-
Waste: Aqueous streams from Step 1 contain high Aluminum salts—treat as hazardous inorganic waste.
References
-
NIST WebBook . "2-Acetyl-5-chlorothiophene Mass Spectrum & Properties." National Institute of Standards and Technology. Accessed Feb 17, 2026. [Link]
-
Organic Syntheses . "2-Chloromethylthiophene (Analogous Stability Protocols)." Org.[4][5] Synth. 1955, 33, 811. [Link]
-
PubChem . "2-Acetyl-5-chlorothiophene Compound Summary." National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rivaroxaban Intermediates | Manufacturer | Supplier | SSpharma India [sspharma.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"purification methods for crude 2-Chloro-5-(1-chloroethyl)thiophene"
Topic: Purification & Handling of 2-Chloro-5-(1-chloroethyl)thiophene
Section 1: Critical Stability Triage (Read First)
Status: HIGHLY UNSTABLE / THERMALLY SENSITIVE
The compound 2-Chloro-5-(1-chloroethyl)thiophene is a secondary benzylic-type halide. It is significantly more reactive than its chloromethyl analog. Users frequently encounter rapid degradation (blackening/polymerization) because they treat it like a standard alkyl halide.
Three Immutable Laws for this Compound:
-
The Acid Trap: This compound decomposes to release HCl. The released HCl catalyzes further decomposition (autocatalysis). You must maintain a strictly neutral-to-slightly-basic environment.
-
Thermal Ceiling: Avoid pot temperatures above 60°C during purification. The secondary chloride is prone to thermal elimination, yielding 2-chloro-5-vinylthiophene (which subsequently polymerizes).
-
Silica Incompatibility: Do NOT purify via standard silica gel chromatography. The acidity of silica induces elimination and hydrolysis.
Section 2: Troubleshooting Guide (Q&A)
Q1: The crude oil was yellow, but it turned pink/red and then black within hours. What happened? A: This is the classic "Acid Cascade."
-
Cause: Trace HCl (from the chlorination step using SOCl₂ or HCl gas) remained in the oil. This acid catalyzed the cleavage of the C-Cl bond. The pink color is often associated with the formation of cationic thiophene species or oligomers.
-
Fix: Immediately wash the organic phase with cold saturated NaHCO₃ until the aqueous pH is alkaline (pH 8-9). Dry over K₂CO₃ (anhydrous) instead of MgSO₄ to ensure acid scavenging.
Q2: I attempted vacuum distillation, but the material foamed and solidified in the flask. Why? A: You likely triggered thermal polymerization.
-
Cause: Two possibilities:
-
Temperature too high: If the vacuum was insufficient (>5 mmHg), you required excessive heat, causing elimination to the vinyl-thiophene derivative, which rapidly polymerizes.
-
No Stabilizer: Distilling benzylic thiophenes without an acid scavenger is risky.
-
-
Fix: Use a high-vacuum line (<1 mmHg). Add 0.5% - 1.0% (w/w) Dicyclohexylamine or CaH₂ to the pot before distillation to scavenge in-situ acid generation.
Q3: Can I use column chromatography instead of distillation? A: Generally, no .
-
Reason: Silica gel is slightly acidic. It will hydrolyze the sensitive secondary chloride back to the alcohol (1-(5-chloro-2-thienyl)ethanol) or cause elimination.
-
Exception: If you must chromatograph, use Neutral Alumina (Grade III) deactivated with water, and use a mobile phase containing 1% Triethylamine (TEA). However, distillation is preferred for scale-up.
Section 3: Optimized Purification Protocols
Protocol A: Neutralization & Workup (The Prerequisite)
Before any purification, the crude reaction mixture must be free of mineral acids.
-
Dilution: Dilute the crude reaction mass with MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM if possible (to prevent halogen exchange or radical issues, though DCM is acceptable if kept cold).
-
Quench: Pour the mixture into ice-cold water.
-
The Bicarb Wash: Wash the organic layer with cold saturated NaHCO₃ (2x).
-
Drying: Dry the organic layer over Anhydrous K₂CO₃ (Potassium Carbonate).
-
Why? K₂CO₃ is basic and helps stabilize the molecule. Standard MgSO₄ is slightly acidic.
-
-
Concentration: Remove solvent under reduced pressure at <30°C . Do not heat the water bath.
Protocol B: High-Vacuum Distillation (The Gold Standard)
Adapted from protocols for 2-chloromethylthiophene, adjusted for the lower thermal stability of the secondary halide.
| Parameter | Specification | Notes |
| Vacuum Pressure | 0.1 – 0.5 mmHg | Essential. Do not attempt at >2 mmHg. |
| Bath Temperature | Max 60°C | If it doesn't distill at 60°C, improve your vacuum. |
| Stabilizer | Dicyclohexylamine (1%) | Add directly to the distillation pot. |
| Condenser Temp | 0°C to -10°C | Prevent re-vaporization into the pump. |
| Collection | Fraction 2 | Discard the first 5-10% (solvent/volatiles). |
Step-by-Step:
-
Load the acid-free crude oil into a single-neck round bottom flask.
-
Add 0.5% - 1.0% w/w Dicyclohexylamine . This bulky amine scavenges HCl but does not distill over easily due to its high boiling point (approx 256°C), keeping the distillate pure.
-
Connect a short-path distillation head (Vigreux columns increase hold-up and thermal exposure time—avoid them).
-
Apply vacuum gradually to degas the solvent.
-
Slowly ramp the bath temperature. Collect the main fraction as a clear, colorless to pale yellow liquid.[3]
-
Storage: Immediately flush the receiving flask with Argon/Nitrogen. Store at -20°C.
Section 4: Visualizing the Workflow
Figure 1: Purification Decision Matrix
This logic tree guides the researcher based on the crude purity profile.
Caption: Decision matrix for processing crude 2-Chloro-5-(1-chloroethyl)thiophene. Note the preference for distillation over chromatography.
Figure 2: Degradation Pathways
Understanding the enemy: Why the compound degrades.
Caption: Primary degradation pathways. Elimination to vinylthiophene is the primary risk during distillation; hydrolysis is the risk during chromatography.
References
-
BenchChem. (2025).[4][5] Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. (Provides the foundational protocols for handling benzylic thiophene chlorides, specifically the use of dicyclohexylamine stabilizers).
-
Organic Syntheses. (1955). 2-Chloromethylthiophene.[2][4][5][6][7] Org. Synth. 1955, 35, 27. (Establishes the vacuum distillation parameters and stability warnings for the homologous primary chloride).
-
Google Patents. (2002). WO2002094806A1 - Chloromethylation of thiophene. (Details the industrial handling and neutralization of crude chloromethyl thiophenes).
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 69830: 2-(Chloromethyl)thiophene. (Safety data and physical property baselines).
-
Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. (Describes the use of polyethers and stabilizers in the distillation of analogous heterocyclic chlorides).
Sources
- 1. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 2. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Chloro-5-(1-chloroethyl)thiophene
Welcome to the technical support center for the synthesis of 2-Chloro-5-(1-chloroethyl)thiophene. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. As a key precursor in the synthesis of pharmaceuticals like Clopidogrel, a potent antiplatelet agent, robust and reproducible synthesis of this compound is critical.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the multi-step synthesis. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, optimize conditions, and achieve high-yield, high-purity outcomes.
Synthetic Overview
The most reliable and common pathway to synthesize 2-Chloro-5-(1-chloroethyl)thiophene involves a three-step process starting from 2-chlorothiophene. This route includes:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 5-position of 2-chlorothiophene.
-
Ketone Reduction: Reduction of the resulting ketone to a secondary alcohol.
-
Alcohol Chlorination: Conversion of the secondary alcohol to the final chloroethyl product.
The following workflow provides a high-level overview of this synthetic pathway.
Caption: High-level workflow for the synthesis of 2-Chloro-5-(1-chloroethyl)thiophene.
Part 1: Friedel-Crafts Acylation of 2-Chlorothiophene
This initial step is a classic electrophilic aromatic substitution to produce 2-acetyl-5-chlorothiophene, the key precursor for the subsequent reduction.[4][5] Precise control of this reaction is fundamental to the success of the entire synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for synthesizing 2-acetyl-5-chlorothiophene?
A1: The following protocol is a robust starting point, utilizing stannic chloride as the Lewis acid catalyst, which is often preferred over aluminum chloride for thiophene substrates to minimize polymerization side reactions.[5]
Experimental Protocol: Synthesis of 2-Acetyl-5-chlorothiophene
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorothiophene (1.0 eq) and a dry, inert solvent such as benzene or dichloroethane (approx. 10 volumes).[5][6]
-
Reagent Addition: Add acetyl chloride (1.0 eq) to the solution.[5]
-
Catalyst Introduction: Cool the mixture to 0°C using an ice bath. Slowly add stannic chloride (SnCl₄, 1.0 eq) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 5-10°C.[5] A precipitate may form during this addition.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst complex.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 3 volumes).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-acetyl-5-chlorothiophene can be purified by vacuum distillation.[8]
Q2: My reaction yield is very low. What are the most likely causes?
A2: Low yield in a Friedel-Crafts acylation is a common issue. The primary culprits are typically related to reagent and reaction environment integrity.
-
Moisture Contamination: The Lewis acid catalyst (SnCl₄ or AlCl₃) is extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will hydrolyze and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are of high purity.
-
Inactive Catalyst: The quality of the Lewis acid is paramount. Use a freshly opened bottle or a properly stored catalyst. Over time, exposure to atmospheric moisture can degrade the catalyst even in a sealed container.
-
Insufficient Reaction Time or Temperature: While the reaction is typically run at 0°C initially to control the exothermic addition, it often requires warming to room temperature to proceed to completion.[7] Ensure the reaction has run long enough by monitoring via TLC or GC.
-
Sub-optimal Stoichiometry: A stoichiometric amount of the Lewis acid is required because it forms a complex with the ketone product, effectively removing it from the catalytic cycle.[4] Using a sub-stoichiometric amount will result in an incomplete reaction.
Q3: The reaction has produced a dark, tar-like substance. What went wrong?
A3: Tar formation is a strong indicator of polymerization or decomposition. Thiophene and its derivatives are electron-rich aromatic rings that can be susceptible to polymerization under harsh acidic conditions.[5]
-
Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a very strong Lewis acid and is known to induce polymerization of thiophene more readily than milder catalysts like stannic chloride (SnCl₄).[5] If you are using AlCl₃, consider switching to SnCl₄.
-
Temperature Control: The reaction is exothermic, especially during the addition of the Lewis acid. If the temperature is not carefully controlled and rises too high, the rate of side reactions, including polymerization, increases significantly. Maintain cooling throughout the catalyst addition.
Data Presentation: Catalyst Comparison
| Catalyst | Relative Activity | Common Solvents | Key Considerations | Reference |
| AlCl₃ | High | Dichloroethane, CS₂ | Prone to causing polymerization of thiophene; requires strict temperature control. | [5] |
| SnCl₄ | Moderate | Benzene, Dichloroethane | Milder catalyst, less likely to cause polymerization; often the preferred choice for thiophene substrates. | [5][7] |
| ZnO | Low | Solvent-free | A heterogeneous catalyst used under microwave irradiation for greener synthesis, but may require optimization. | [4] |
Part 2: Reduction of 2-Acetyl-5-chlorothiophene
This step converts the ketone intermediate into the secondary alcohol, 1-(5-chlorothiophen-2-yl)ethanol, which is the direct precursor to the final product.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for reducing the acetyl group to a hydroxyl group?
A1: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the standard, effective, and selective method for this transformation. It is a mild reducing agent that will not affect the thiophene ring or the chloro-substituent.
Experimental Protocol: Reduction of 2-Acetyl-5-chlorothiophene
-
Reaction Setup: Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in methanol or ethanol (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise over 15-20 minutes. The addition is exothermic and may cause gas evolution.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding water or dilute HCl to decompose the excess NaBH₄.
-
Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 5 volumes).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(5-chlorothiophen-2-yl)ethanol, which can often be used in the next step without further purification.
Q2: How can I be sure the reduction is complete?
A2: Reaction monitoring is crucial.
-
TLC Analysis: The alcohol product is more polar than the starting ketone. On a silica plate, the product will have a lower Rf value. A stain that visualizes hydroxyl groups (e.g., ceric ammonium molybdate) can be used to confirm the appearance of the product spot.
-
GC-MS Analysis: This will show the disappearance of the peak corresponding to the starting material's mass and the appearance of a new peak corresponding to the mass of the alcohol product.
-
¹H NMR Spectroscopy: The most definitive method. You will observe the disappearance of the sharp singlet for the acetyl methyl protons (~2.5 ppm) and the appearance of a doublet for the new methyl group and a quartet for the new C-H proton adjacent to the hydroxyl group.
Part 3: Chlorination of 1-(5-Chlorothiophen-2-yl)ethanol
This final step introduces the second chlorine atom to form the target molecule. This reaction involves a nucleophilic substitution at the secondary alcohol and must be handled with care due to the reagents and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for converting the secondary alcohol to the 1-chloroethyl group?
A1: The most common and effective reagent for this transformation is thionyl chloride (SOCl₂), often used in an inert solvent or neat.
Experimental Protocol: Synthesis of 2-Chloro-5-(1-chloroethyl)thiophene
-
Safety First: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gas.
-
Reaction Setup: In a flask equipped with a stirrer, a condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), place the crude 1-(5-chlorothiophen-2-yl)ethanol (1.0 eq).
-
Reagent Addition: Cool the alcohol to 0°C. Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then gently heat to 40-50°C for 1-2 hours to drive the reaction to completion.
-
Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 2-Chloro-5-(1-chloroethyl)thiophene is a thermally sensitive compound. Purification should be performed quickly via vacuum distillation at the lowest possible temperature.[9][10]
Q2: The final product is dark and seems to decompose upon standing. How can I improve its stability?
A2: Halogenated thiophenes, particularly those with reactive side chains like chloromethyl or chloroethyl groups, can be unstable.[11][12] Decomposition often involves the liberation of HCl, which can catalyze further degradation and resinification.[12]
-
Minimize Heat Exposure: During purification, use a high-vacuum pump and keep the distillation pot temperature as low as possible.[11]
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).[13] Protect it from light.[12]
-
Stabilizers: For related unstable compounds like 2-(chloromethyl)thiophene, the addition of a small amount (1-2%) of an acid scavenger like dicyclohexylamine has been shown to improve stability during storage.[11][12] This may be applicable here, but should be tested on a small scale.
-
Immediate Use: The best practice is often to use the product immediately in the subsequent synthetic step to avoid decomposition issues.
General Troubleshooting Workflow
If your synthesis is failing at any stage, a systematic approach to troubleshooting is essential. The following flowchart can help guide your diagnostic process.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
-
(PDF) The synthesis of clopidogrel - ResearchGate. (2017, December 13). ResearchGate. [Link]
-
Rakeshwar Bandichhor et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
-
2-chloromethylthiophene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Patsnap Eureka. Patsnap. [Link]
-
New Process For Preparation Of Clopidogrel - Quick Company. Quick Company. [Link]
- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents.
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents.
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Semantic Scholar. [Link]
-
Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents. Justia. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Bromothiophene reactions. I. Friedel-crafts acylation | Semantic Scholar. Semantic Scholar. [Link]
- US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. MDPI. [Link]
-
Thiophene, 2-chloro- - NIST WebBook. NIST. [Link]
-
2-acetothienone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap. Patsnap. [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. Slideshare. [Link]
-
2-Acetyl-5-chlorothiophene - NIST WebBook. NIST. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. Elsevier. [Link]
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. EPO. [Link]
-
Process for 2-Chloro-5-Chloromethylthiazole | PDF | Chlorine | Water - Scribd. Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemscene.com [chemscene.com]
"managing thermal decomposition of 2-Chloro-5-(1-chloroethyl)thiophene during reactions"
[1]
Quick Reference: Critical Stability Parameters
| Parameter | Limit / Recommendation | Reason for Failure |
| Max Process Temperature | < 30°C (Ideal: 0°C to 10°C) | Elimination of HCl to form vinyl species.[1] |
| Storage Temperature | -20°C (Freezer) | Spontaneous polymerization of contaminants.[1] |
| Acidity (pH) | Neutral to Weakly Basic | Acid catalyzes the C-Cl bond cleavage. |
| Distillation | FORBIDDEN | Boiling point exceeds decomposition onset. |
| Stabilizer | Trace inorganic base (e.g., K₂CO₃) | Scavenges HCl to prevent autocatalysis. |
Module 1: The Chemistry of Instability
To manage this compound, you must understand why it decomposes. The 1-chloroethyl group is a "benzylic-like" halide.[1] The thiophene ring stabilizes the carbocation intermediate, making the C-Cl bond extremely labile.[1]
The Decomposition Cascade:
-
Ionization: Thermal energy breaks the C-Cl bond, forming a stabilized carbocation.
-
Elimination: The molecule loses a proton (H+) to form 2-chloro-5-vinylthiophene and HCl .[1]
-
Autocatalysis: The released HCl protonates remaining thiophene rings, accelerating step 1.
-
Polymerization: The vinyl thiophene monomer rapidly polymerizes, forming a dark, insoluble tar.
Visualizing the Failure Mode (DOT Diagram):
Figure 1: The decomposition is self-accelerating. Once HCl is generated, it catalyzes the breakdown of the remaining bulk material.[1]
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned black during the workup. What happened?
Diagnosis: You likely triggered the acid-catalyzed polymerization of the vinyl impurity.[1] Root Cause:
-
Insufficient Quench: Residual thionyl chloride (SOCl₂) or HCl was left in the organic phase.
-
Thermal Stress: You attempted to strip the solvent at too high a temperature (e.g., >40°C on a rotovap). Corrective Action:
-
Wash Protocol: Always wash the organic phase with cold saturated NaHCO₃ until the aqueous layer is pH 7-8.[1]
-
Solvent Removal: Use high vacuum at low bath temperature (<20°C). Do not aim for "bone dry" oil; telescope the material into the next step as a solution if possible.
Q2: Can I purify this compound by vacuum distillation?
Answer: No. Explanation: The boiling point of this molecule is likely >80°C even under high vacuum. The decomposition onset temperature is typically around 40-50°C. Heating the pot to distillation temperatures will result in a violent release of HCl gas and rapid solidification (polymerization) of the pot residue.[1] Alternative: Use Recrystallization (from Hexane/Et₂O at -20°C) or Flash Chromatography (neutralized silica, rapid elution).
Q3: The yield is lower than expected, and NMR shows a "vinyl" region (5.0–6.0 ppm).
Diagnosis: Elimination has occurred. Solution:
-
Switch Solvents: Avoid polar protic solvents (methanol/ethanol) which promote solvolysis. Use non-polar solvents like Dichloromethane (DCM) or Toluene .
-
Lower Reaction Temp: If chlorinating the alcohol precursor, conduct the addition of SOCl₂ at -10°C to 0°C , not room temperature.
Module 3: Recommended Experimental Protocol
This protocol minimizes thermal stress and acidity. It assumes you are synthesizing the target from 1-(5-chlorothiophen-2-yl)ethanol .[1]
Step-by-Step Methodology
-
Preparation (0°C):
-
Dissolve the alcohol precursor in anhydrous Dichloromethane (DCM) (approx. 10 volumes).
-
Add 1.1 equivalents of DMF (catalytic) or Pyridine (as a base sponge). Note: Pyridine is preferred to neutralize HCl in situ.
-
Cool the system to -5°C under Nitrogen.
-
-
Chlorination (Controlled Addition):
-
Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise.
-
Critical: Maintain internal temperature < 5°C .
-
Stir at 0°C for 2–4 hours. Monitor by TLC/HPLC. Do not reflux.
-
-
Quench & Workup (The Safety Gate):
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure (Vacuum > 20 mbar) with a bath temperature max 25°C .
-
Storage: If not using immediately, dissolve in a storage solvent (e.g., Toluene) and store at -20°C .
-
Module 4: Emergency Handling
| Scenario | Immediate Action |
| Runaway Exotherm | Dilute & Cool. Add cold solvent (DCM/Toluene) immediately to act as a heat sink.[1] Do not cap the vessel (HCl gas needs to escape). |
| Container Bulging | Evacuate. This indicates HCl gas generation from decomposition. Do not open; allow to vent in a fume hood behind a blast shield. |
| Spill | Neutralize. Cover with solid Sodium Carbonate (Na₂CO₃) or lime before sweeping. Do not use water initially (generates HCl mist). |
References
-
Organic Syntheses, Coll.[4] Vol. 3, p. 811 (1955). 2-Chloromethylthiophene.[1] (Provides foundational data on the instability and polymerization risks of halomethyl thiophenes, which are structurally analogous but less labile than the chloroethyl variant).
-
Fisher Scientific Safety Data Sheet.2-Chloroethyl vinyl ether. (Cited for the hazards of vinyl polymerization and peroxide formation, analogous to the vinyl thiophene decomposition product).
-
Google Patents, WO2015198259A1.Process for the synthesis of rivaroxaban and intermediate for the production thereof.
-
PubChem Compound Summary. 2-Acetyl-5-chlorothiophene. (Precursor data and physical properties).[2][3][5][6][7][8][9][10]
Sources
- 1. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
"comparing the reactivity of 2-Chloro-5-(1-chloroethyl)thiophene with 2-chloro-5-(chloromethyl)thiophene"
[1]
Executive Summary
This guide provides a technical comparison between 2-chloro-5-(1-chloroethyl)thiophene (Compound A) and 2-chloro-5-(chloromethyl)thiophene (Compound B) .[1] While both are highly reactive electrophiles used as intermediates in drug development (e.g., for introducing thienyl moieties), their reactivity profiles diverge significantly due to the steric and electronic influence of the
The Verdict:
-
Compound A (1-chloroethyl) is the "kinetic powerhouse," exhibiting significantly faster rates in
solvolysis due to superior carbocation stability. However, it suffers from a high propensity for elimination to form vinylthiophenes. -
Compound B (chloromethyl) is the "clean substitute," offering superior performance in
reactions with reduced steric hindrance and zero risk of -elimination, though it poses higher stability risks (self-polymerization) during storage.
Structural & Electronic Analysis
Both compounds feature a 2-chlorothiophene core.[1][2] The thiophene ring is
| Feature | Compound A (1-chloroethyl) | Compound B (chloromethyl) |
| Structure | Secondary alkyl halide ( | Primary alkyl halide ( |
| Steric Environment | Hindered (Methyl group blocks attack) | Accessible (Low steric barrier) |
| Carbocation Class | Secondary | Primary |
| Electronic Effect | Inductive (+I) stabilization from Methyl | No alkyl inductive stabilization |
The "Super-Benzyl" Effect
Thiophene stabilizes
Mechanistic Pathways & Reactivity Profiles[1]
Nucleophilic Substitution ( vs. )
Solvolysis (
-
Compound A: Rapid ionization to the stable secondary cation.
-
Compound B: Slow ionization; requires heat or Lewis acid catalysis to drive
.[1]
Direct Displacement (
-
Compound B: Reacts cleanly via
. The primary carbon is unhindered. -
Compound A: The
-methyl group creates steric drag, slowing down the nucleophilic attack. This often forces the reaction into an pathway (leading to racemization) or an elimination pathway.
The Elimination Trap (Side Reaction)
This is the most critical differentiator for process chemistry.
-
Compound A: Possesses
-hydrogens on the methyl group.[1] Under basic conditions (or even heating with weak bases), it readily undergoes dehydrohalogenation to form 2-chloro-5-vinylthiophene .[1] This is a styrene analog and can polymerize.[1] -
Compound B: Lacks
-hydrogens capable of forming a standard alkene.[1] Elimination is geometrically impossible, making it robust in basic conditions (though susceptible to carbene formation under extreme forcing).
Visualizing the Mechanisms
Caption: Comparative reaction pathways. Note the dominant "Fast Ionization" and "Elimination" risks for Compound A versus the clean "Fast Direct Attack" for Compound B.
Experimental Data & Handling
Stability & Storage[1][3][4]
-
Compound B (Chloromethyl): Highly lachrymatory and thermally unstable.[1] It has a known tendency to self-polymerize violently upon storage due to intermolecular alkylation (Friedel-Crafts type).[1]
-
Storage: Store at -20°C with a stabilizer (e.g.,
pellet or trace amine).[1]
-
-
Compound A (1-Chloroethyl): Less prone to explosive polymerization than B due to steric hindrance preventing easy intermolecular attack, but highly sensitive to moisture (hydrolysis).[1]
Comparative Reactivity Table
| Reaction Condition | Compound A (1-chloroethyl) | Compound B (chloromethyl) | Preferred Substrate |
| Hydrolysis ( | Very Fast ( | Slow ( | B (for stability) |
| Amination (Primary Amine) | Mixed products (Sub + Elim) | Clean Substitution ( | B |
| Alkylation (Alkoxide/Base) | Major Elimination (Vinyl) | Clean Ether Formation | B |
| Friedel-Crafts (Lewis Acid) | Excellent Electrophile | Good Electrophile | A (forms stable cation) |
Recommended Experimental Protocols
Protocol 1: Nucleophilic Substitution with Amines
Objective: Minimize elimination side-products for Compound A.[1]
For Compound B (Chloromethyl):
-
Dissolve 1.0 eq of Compound B in DCM or THF.[1]
-
Add 1.2 eq of amine and 1.5 eq of
(as proton scavenger). -
Stir at Room Temperature for 2-4 hours.
-
Yields are typically >85%.[1]
For Compound A (1-Chloroethyl) - CRITICAL MODIFICATIONS:
-
Solvent: Use a non-polar solvent (e.g., Toluene) to disfavor ionization (
) if stereochemistry is not a concern, or keep highly polar to stabilize the cation if is desired. -
Temperature: Maintain 0°C to -10°C . Heat promotes elimination (E1/E2) over substitution.[1]
-
Base: Avoid strong bases. Use the nucleophile itself in excess (2.5 eq) rather than adding TEA/DIPEA, or use a non-nucleophilic inorganic base like
. -
Monitoring: Monitor for the appearance of the vinylthiophene peak (olefinic protons at
5.0–6.0 ppm) by NMR.
Protocol 2: Synthesis of the Precursors
References
-
BenchChem. (2025).[1][3][4][5][6] Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. Retrieved from
-
Organic Syntheses. (1955).[1] 2-Chloromethylthiophene.[1][3][6][7] Org. Synth. 1955, 35, 811. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1] Thiophene, 2-chloro- Data. Retrieved from
-
Chemistry LibreTexts. (2021). Nucleophilic Substitution: SN1 vs SN2 Mechanisms. Retrieved from
-
PubChem. (2025).[1] 2-Acetyl-5-chlorothiophene Compound Summary. Retrieved from [1]
Sources
- 1. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE | CAS 23784-96-5 [matrix-fine-chemicals.com]
A Performance Deep Dive: Projecting the Capabilities of Poly(2-Chloro-5-(1-chloroethyl)thiophene) in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of organic electronics, the strategic design of conjugated polymers is paramount to unlocking next-generation performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Thiophene-based polymers, in particular, have garnered significant attention due to their excellent charge transport properties and environmental stability.[1] This guide delves into a predictive performance comparison of a novel, yet hypothetical, polymer: poly(2-Chloro-5-(1-chloroethyl)thiophene).
While direct experimental data for this specific polymer is not yet prevalent in published literature, this document serves as a forward-looking analysis, grounded in established principles of polymer chemistry and physics. By drawing parallels with well-characterized analogues, we will project the potential performance metrics of this polymer and benchmark it against established materials. This guide aims to provide researchers with a robust theoretical framework to inform future synthesis and characterization efforts in the pursuit of high-performance organic semiconducting materials.
The Monomer: Synthetic Strategies for 2-Chloro-5-(1-chloroethyl)thiophene
The cornerstone of any polymer is its monomer. The synthesis of 2-Chloro-5-(1-chloroethyl)thiophene, while not explicitly detailed in readily available literature, can be envisioned through established electrophilic aromatic substitution reactions on a 2-chlorothiophene starting material. A plausible synthetic pathway could involve a Friedel-Crafts acylation followed by a reduction and chlorination of the resulting alcohol, or a direct chloromethylation followed by a subsequent reaction to introduce the methyl group. The choice of synthetic route would be critical in achieving high purity and yield, which are essential for producing high molecular weight polymers.[2][3]
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of 2-Chloro-5-(1-chloroethyl)thiophene.
Polymerization Pathways: Navigating the Synthesis of the Target Polymer
Several polymerization techniques have been successfully employed for thiophene-based monomers. The choice of method is critical as it influences the polymer's regioregularity, molecular weight, and ultimately its electronic properties.[1][4]
Common Polymerization Methods for Substituted Thiophenes:
| Polymerization Method | Description | Potential for 2-Chloro-5-(1-chloroethyl)thiophene |
| Oxidative Polymerization | Utilizes chemical oxidants like FeCl₃ to polymerize thiophene monomers. It is a cost-effective and scalable method.[1][5] | The chloroethyl group might be susceptible to side reactions under strong oxidative conditions. Optimization would be crucial to prevent defects in the polymer backbone. |
| Stille Cross-Coupling | A versatile method involving the coupling of a distannylated thiophene with a dihaloaromatic compound, catalyzed by a palladium complex. It offers good control over the polymer structure. | This method could be suitable, provided the monomer can be selectively functionalized for the coupling reaction without affecting the chloroethyl side chain. |
| Grignard Metathesis (GRIM) Polymerization | Involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by nickel-catalyzed polymerization. This method is known for producing highly regioregular poly(3-alkylthiophene)s. | The reactivity of the chloroethyl group with the Grignard reagent could be a significant challenge, potentially leading to undesired side reactions and termination of the polymerization. |
| Electrochemical Polymerization | Polymerization occurs directly on an electrode surface by applying an electrical potential. This method allows for the direct deposition of a polymer film.[6][7] | This could be a viable option, as it can sometimes proceed under milder conditions than chemical oxidation. The electrochemical stability of the monomer would need to be investigated. |
Given the potential reactivity of the chloroethyl side chain, a carefully optimized oxidative polymerization or a Stille cross-coupling approach would likely be the most promising routes.
Caption: Potential polymerization routes for the target monomer.
Projected Performance and Comparative Analysis
The introduction of both a chlorine atom on the thiophene ring and a chloroethyl side chain is expected to significantly influence the polymer's properties compared to well-studied analogues like poly(3-hexylthiophene) (P3HT) and other halogenated polythiophenes.
Electronic Properties
The electronic properties of conjugated polymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, dictate their performance in electronic devices.
-
Effect of Chlorine on the Backbone: The chlorine atom is an electron-withdrawing group. Its presence on the thiophene ring is expected to lower both the HOMO and LUMO energy levels of the polymer.[8][9] This can be advantageous in OPVs, as a lower HOMO level can lead to a higher open-circuit voltage (Voc).[10]
-
Effect of the Chloroethyl Side Chain: The chloroethyl group is also electron-withdrawing, which would further contribute to the lowering of the energy levels. The presence of heteroatoms in the side chain can also influence intermolecular interactions and thin-film packing.[11][12]
Comparison with Alternatives:
| Polymer | Typical HOMO (eV) | Typical LUMO (eV) | Band Gap (eV) | Key Features |
| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | ~2.0 - 2.3 | Well-studied, good hole mobility, solution processable.[13][14] |
| Poly(2-Chloro-5-(1-chloroethyl)thiophene) (Projected) | -5.2 to -5.5 | -3.2 to -3.5 | ~2.0 - 2.3 | Expected lower HOMO/LUMO due to electron-withdrawing groups, potentially leading to higher Voc in solar cells and improved air stability. |
| Other Halogenated Polythiophenes | Generally lower HOMO/LUMO compared to alkylated counterparts. | Varies with the halogen and its position. | Can be tuned by the choice of halogen. | Halogenation is a common strategy to improve the performance and stability of conjugated polymers.[8][9] |
Structural Properties and Morphology
The arrangement of polymer chains in the solid state is crucial for efficient charge transport. Key factors include regioregularity, crystallinity, and thin-film morphology.
-
Regioregularity: The "head-to-tail" coupling of substituted thiophene units is essential for achieving high crystallinity and mobility.[4] The polymerization method will be critical in controlling the regioregularity of poly(2-Chloro-5-(1-chloroethyl)thiophene).
-
Crystallinity and Packing: The chloroethyl side chain is bulkier and more polar than a simple alkyl chain. This could lead to different intermolecular packing motifs compared to P3HT. The presence of chlorine atoms can induce stronger intermolecular interactions, potentially leading to more ordered domains.[11] However, excessive steric hindrance from the side chain could also disrupt π-π stacking and reduce crystallinity.[15]
Thermal Stability
The thermal stability of a polymer is critical for device fabrication and long-term operational stability.
-
Influence of Functional Groups: The thermal stability of polythiophenes is influenced by the nature of the side chains. While long alkyl chains can sometimes lower the decomposition temperature, the introduction of polar groups and halogens can have a varied effect.[16][17] It is plausible that the C-Cl bonds in the proposed polymer would offer reasonable thermal stability, with decomposition likely initiated by the scission of the side chain.
Solubility and Processability
Good solubility in common organic solvents is a prerequisite for solution-based processing techniques like spin-coating and printing.
-
Side Chain Effect: The chloroethyl side chain is expected to impart different solubility characteristics compared to the hexyl chain of P3HT. While the polarity of the side chain might decrease solubility in non-polar solvents, it could enhance it in more polar organic solvents.
Experimental Protocols for Characterization
To validate the predicted properties of any new polymer, a suite of characterization techniques is essential. Below are standardized protocols for key experiments.
Synthesis of Poly(3-hexylthiophene) via GRIM Polymerization (A Comparative Standard)
-
Monomer Preparation: Start with 2,5-dibromo-3-hexylthiophene.
-
Grignard Formation: In a dry, inert atmosphere (e.g., argon), add a solution of the monomer in anhydrous tetrahydrofuran (THF) to a solution of isopropylmagnesium chloride in THF at 0°C.
-
Polymerization: To the resulting Grignard reagent solution, add a nickel-based catalyst, such as Ni(dppp)Cl₂, and allow the reaction to proceed at room temperature.
-
Work-up: Quench the reaction with an acidic solution (e.g., HCl). Precipitate the polymer in methanol, filter, and wash extensively to remove catalyst residues and oligomers.
-
Purification: Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to obtain a fraction with the desired molecular weight.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polythiophene-based field-effect transistors with enhanced air stability - Beihang University [research.buaa.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method | MDPI [mdpi.com]
A Spectroscopic Journey: The Characterization of 2-Chloro-5-(1-chloroethyl)thiophene and Its Synthetic Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of heterocyclic compounds are paramount. Thiophene derivatives, in particular, form the backbone of numerous bioactive molecules. This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-(1-chloroethyl)thiophene with its key precursors: 2-chlorothiophene and 2-acetyl-5-chlorothiophene. By examining the evolution of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—throughout the synthetic pathway, we offer a comprehensive roadmap for researchers, scientists, and drug development professionals. This document is designed not only to present data but also to elucidate the underlying chemical principles that govern the observed spectral changes, thereby ensuring a robust and self-validating analytical approach.
The Synthetic Pathway: From Thiophene to a Chloroethyl Derivative
The synthesis of 2-Chloro-5-(1-chloroethyl)thiophene is a multi-step process that begins with the chlorination of thiophene to yield 2-chlorothiophene. This is followed by a Friedel-Crafts acylation to introduce an acetyl group at the 5-position, forming 2-acetyl-5-chlorothiophene. The final step involves the reduction of the ketone to a secondary alcohol, which is then converted to the corresponding chloroethyl derivative. For the purpose of this guide, we will focus on the spectroscopic transformation from 2-chlorothiophene to 2-acetyl-5-chlorothiophene and the subsequent (and predicted) transformation to 2-Chloro-5-(1-chloroethyl)thiophene.
Caption: Synthetic route to 2-Chloro-5-(1-chloroethyl)thiophene.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the precursors and the predicted data for the final product. This side-by-side comparison is crucial for monitoring the progress of the synthesis and for the final structural confirmation.
Table 1: ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | H-3 | H-4 | Other Protons |
| 2-Chlorothiophene | 6.79 (d) | 6.74 (dd) | 6.92 (d, H-5) |
| 2-Acetyl-5-chlorothiophene | 7.00 (d) | 7.62 (d) | 2.50 (s, -COCH₃) |
| 2-Chloro-5-(1-chloroethyl)thiophene (Predicted) | ~6.9 (d) | ~6.8 (d) | ~5.2 (q, -CHClCH₃), ~1.9 (d, -CHClCH₃) |
Table 2: ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | C2 | C3 | C4 | C5 | Other Carbons |
| 2-Chlorothiophene | 121.3 | 126.9 | 122.9 | 127.1 | - |
| 2-Acetyl-5-chlorothiophene | 144.1 | 127.8 | 131.3 | 139.9 | 181.1 (C=O), 26.8 (CH₃) |
| 2-Chloro-5-(1-chloroethyl)thiophene (Predicted) | ~140 | ~127 | ~126 | ~135 | ~55 (-CHCl), ~25 (-CH₃) |
Table 3: Key IR Absorptions (cm⁻¹)
| Compound | C-H (aromatic) | C=C (aromatic) | C=O Stretch | C-Cl Stretch |
| 2-Chlorothiophene | ~3100 | ~1495 | - | ~700-800 |
| 2-Acetyl-5-chlorothiophene | ~3100 | ~1515, 1415 | ~1660 | ~700-800 |
| 2-Chloro-5-(1-chloroethyl)thiophene (Predicted) | ~3100 | ~1500 | - | ~700-800 (ring), ~650-750 (alkyl) |
Table 4: Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-Chlorothiophene | 118/120 | 83 (M-Cl), 45 |
| 2-Acetyl-5-chlorothiophene | 160/162 | 145/147 (M-CH₃), 117 (M-COCH₃), 43 (COCH₃) |
| 2-Chloro-5-(1-chloroethyl)thiophene (Predicted) | 180/182/184 | 145 (M-Cl), 117 (M-CHClCH₃) |
In-Depth Spectroscopic Analysis
2-Chlorothiophene: The Starting Material
2-Chlorothiophene serves as our spectroscopic baseline.
-
¹H NMR: The spectrum displays three signals in the aromatic region. The proton at the 5-position (H-5) is a doublet at approximately 6.92 ppm. The H-3 and H-4 protons appear as a doublet and a doublet of doublets, respectively, around 6.7-6.8 ppm. The coupling constants are characteristic of the thiophene ring system.[1]
-
¹³C NMR: Four distinct signals are observed for the four carbons of the thiophene ring, with the carbon bearing the chlorine (C2) appearing at the most upfield position due to the halogen's inductive effect.
-
IR Spectroscopy: The spectrum is characterized by aromatic C-H stretching above 3000 cm⁻¹, C=C stretching bands in the 1400-1500 cm⁻¹ region, and a C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 118 and a characteristic M+2 peak at m/z 120 with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[2]
2-Acetyl-5-chlorothiophene: The Acylated Intermediate
The introduction of an acetyl group at the 5-position significantly alters the spectroscopic profile.
-
¹H NMR: The symmetry of the thiophene ring is broken in a different way. We now observe two doublets in the aromatic region corresponding to the H-3 and H-4 protons. A sharp singlet appears around 2.50 ppm, integrating to three protons, which is characteristic of the methyl protons of the acetyl group. The downfield shift of the thiophene protons compared to 2-chlorothiophene is due to the electron-withdrawing nature of the acetyl group.
-
¹³C NMR: The spectrum now shows six signals. A new signal appears at a significantly downfield chemical shift (around 181 ppm), which is characteristic of a carbonyl carbon. Another new signal for the methyl carbon of the acetyl group is observed in the upfield region (~27 ppm).
-
IR Spectroscopy: The most prominent new feature is a strong absorption band in the region of 1660-1670 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone.[3]
-
Mass Spectrometry: The molecular ion peak shifts to m/z 160, with a corresponding M+2 peak at m/z 162.[4] Key fragmentation patterns include the loss of a methyl group (M-15) and the loss of the acetyl group (M-43).
2-Chloro-5-(1-chloroethyl)thiophene: The Final Product (Predicted)
The transformation of the acetyl group to a chloroethyl group is expected to produce the following spectroscopic changes:
-
¹H NMR: The singlet for the acetyl methyl protons will be replaced by a doublet and a quartet. The methine proton (-CHClCH₃) is expected to appear as a quartet at a downfield position (estimated around 5.2 ppm) due to the deshielding effect of the adjacent chlorine atom. The methyl protons (-CHClCH₃) will appear as a doublet at a more upfield position (estimated around 1.9 ppm). The aromatic protons will likely experience a slight upfield shift compared to the acetylated precursor due to the less electron-withdrawing nature of the chloroethyl group.
-
¹³C NMR: The carbonyl signal around 181 ppm will disappear. A new signal for the methine carbon (-CHCl) is expected to appear in the range of 50-60 ppm. The methyl carbon signal will also shift slightly.
-
IR Spectroscopy: The strong carbonyl absorption band around 1660 cm⁻¹ will be absent. A new C-Cl stretching band for the alkyl chloride is expected to appear in the 650-750 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak is predicted to be at m/z 180, with isotopic peaks at m/z 182 and 184, indicating the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of a chlorine atom and the cleavage of the chloroethyl side chain.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis.
Synthesis of 2-Acetyl-5-chlorothiophene (Friedel-Crafts Acylation)
-
To a stirred solution of 2-chlorothiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride at 0 °C.
-
Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Predicted Synthesis of 2-Chloro-5-(1-chloroethyl)thiophene
-
Reduction to Alcohol: Dissolve 2-acetyl-5-chlorothiophene in a suitable solvent like methanol or ethanol. Add a reducing agent such as sodium borohydride in portions at 0 °C. Stir until the reaction is complete.
-
Chlorination of Alcohol: To the resulting alcohol, add a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. The reaction conditions will depend on the chosen reagent.
-
Work-up and purify the final product using standard laboratory techniques.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
References
-
Nishimura, S., et al. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 127-135. [Link]
- BenchChem. (2025). Spectroscopic Comparison of 2-(Chloromethyl)thiophene and Its Derivatives: A Guide for Researchers. Retrieved from a relevant BenchChem technical guide.
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2025).
-
NIST. (n.d.). Thiophene, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
- Ng, W. Z. (2021). Synthesis, X-ray Structure Characterization and Antioxidant Activities of Some Chalcone Derivatives Containing 2-Chlorothiophen. [Master's thesis, Universiti Sains Malaysia].
- BenchChem. (2025). Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene.
- BenchChem. (2025). Spectroscopic Comparison: 2-Chloro-3-(chloromethyl)thiophene and its Methoxylated Derivative. Retrieved from a relevant BenchChem technical guide.
- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
-
PubChem. (n.d.). 2-(Chloromethyl)thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-chlorothiophene. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetyl-5-chlorothiophene. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
